molecular formula C12H15ClO2 B7847531 2'-n-Butoxy-5'-chloroacetophenone

2'-n-Butoxy-5'-chloroacetophenone

Cat. No.: B7847531
M. Wt: 226.70 g/mol
InChI Key: BEWWNGKVOMUSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-n-Butoxy-5'-chloroacetophenone is an organic compound characterized by a butoxy group attached to the second carbon and a chloro group attached to the fifth carbon of the acetophenone structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2'-n-butoxyacetophenone with chloroaniline under a nitrogen atmosphere.

  • Friedel-Crafts Acylation: Reacting butyl phenyl ether with chloroacetyl chloride in the presence of aluminum chloride catalyst.

  • Nucleophilic Substitution: Substituting a suitable leaving group on the benzene ring with a butoxy group followed by chlorination.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and scale of production.

Types of Reactions:

  • Oxidation: Oxidation of the butoxy group can lead to the formation of butyric acid derivatives.

  • Reduction: Reduction of the chloro group can result in the formation of 2'-n-butoxyacetophenone.

  • Substitution: Substitution reactions at the benzene ring can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Lewis acids like aluminum chloride, various nucleophiles.

Major Products Formed:

  • Oxidation: Butyric acid derivatives.

  • Reduction: 2'-n-butoxyacetophenone.

  • Substitution: Various substituted acetophenones.

Scientific Research Applications

2'-n-Butoxy-5'-chloroacetophenone is utilized in several scientific research fields:

  • Chemistry: As a building block in organic synthesis.

  • Biology: Studying enzyme inhibition and receptor binding.

  • Medicine: Potential use in drug design and development.

  • Industry: Application in the synthesis of dyes, fragrances, and other fine chemicals.

Mechanism of Action

2'-n-Butoxy-5'-chloroacetophenone is similar to other acetophenone derivatives, such as 4'-methoxyacetophenone and 3'-chloroacetophenone. its unique combination of functional groups provides distinct chemical and biological properties. The butoxy group increases hydrophobicity, while the chloro group offers a site for further functionalization.

Comparison with Similar Compounds

  • 4'-Methoxyacetophenone

  • 3'-Chloroacetophenone

  • 2'-Ethoxyacetophenone

  • 3'-Bromoacetophenone

This comprehensive overview highlights the significance of 2'-n-Butoxy-5'-chloroacetophenone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Does this cover everything you were looking for?

Properties

IUPAC Name

1-(2-butoxy-5-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-4-7-15-12-6-5-10(13)8-11(12)9(2)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWWNGKVOMUSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.